Tiapride N-Oxide is a derivative of the antipsychotic drug tiapride, which is primarily used for treating movement disorders and psychiatric conditions. The compound is characterized by the presence of an N-oxide functional group, which significantly influences its pharmacological properties. Tiapride N-Oxide is classified as a pharmaceutical reference material and has garnered interest in both synthetic and medicinal chemistry due to its unique properties.
Tiapride N-Oxide is sourced from the chemical synthesis of tiapride, which itself is derived from the thienobenzodiazepine class of compounds. The chemical classification of Tiapride N-Oxide falls under the category of N-oxide derivatives, which are known for their diverse biological activities. This compound is recognized in various pharmaceutical databases and is available for research purposes, with a specific focus on its analytical and synthetic applications .
The synthesis of Tiapride N-Oxide typically involves the oxidation of the corresponding tiapride derivative using oxidizing agents. Common methods include the use of hydrogen peroxide or other mild oxidants that facilitate the introduction of the N-oxide functional group without compromising the integrity of the parent compound.
The molecular structure of Tiapride N-Oxide can be represented by its chemical formula and its molecular weight of 344.43 g/mol. The structure features a benzamide moiety with a methoxy group and a methylsulfonyl substituent, along with an N-oxide group that alters its electronic properties.
Tiapride N-Oxide can undergo various chemical reactions typical for N-oxide compounds, such as reduction reactions to regenerate the corresponding amine or sulfoxide derivatives.
The mechanism of action of Tiapride N-Oxide is primarily linked to its interaction with neurotransmitter systems in the central nervous system. It is believed to exert its effects through modulation of dopaminergic pathways, similar to other antipsychotic agents.
Tiapride N-Oxide typically appears as a white to off-white solid with good solubility in polar organic solvents like methanol and dimethyl sulfoxide.
Tiapride N-Oxide has several scientific applications:
Tiaramide undergoes primary oxidative metabolism via hepatic cytochrome P450 (CYP) enzymes to form Tiaramide N-oxide. Human liver microsomes catalyze this N-oxidation 1.5–8.0 times faster than N-dealkylation, underscoring its metabolic dominance in humans [1] [3]. CYP3A4 and CYP2C19 are the principal isoforms responsible, with distinct kinetic behaviors:
Table 1: Kinetic Parameters of CYP Isoforms in Tiaramide N-Oxidation
Isoform | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CYP3A4 | 48 ± 3.2 | 12.3 ± 1.1 | 0.26 |
CYP2C19 | 18 ± 1.7 | 7.1 ± 0.8 | 0.39 |
Chemical inhibition studies confirm isoform contributions: Ketoconazole (CYP3A4 inhibitor) reduces N-oxidation by 78%, while omeprazole (CYP2C19 inhibitor) suppresses activity by 42% [3]. This differential inhibition highlights the enzymes' complementary roles in Tiaramide N-oxide biosynthesis.
Reactive oxygen species (ROS) provide a minor alternative pathway for Tiaramide N-oxide formation, independent of enzymatic catalysis. Superoxide radicals (O2•−) and hydrogen peroxide (H2O2) directly oxidize tiaramide’s tertiary amine moiety through single-electron transfer (SET) mechanisms [1] [6]:
This pathway becomes significant under pathological conditions (e.g., hepatic inflammation) where ROS concentrations exceed 100 µM, contributing up to 15% of total N-oxide formation in in vitro models [1]. However, enzymatic pathways dominate under physiological conditions due to superior catalytic efficiency.
Tiaramide N-oxide undergoes reductive metabolism primarily via molybdenum-dependent enzymes, with xanthine oxidase (XOD) playing a pivotal role. XOD catalyzes a two-electron reduction that regenerates parent tiaramide [3] [6]:
Table 2: Reductase Activities for Tiaramide N-oxide Reduction
Enzyme System | Reduction Rate (nmol/min/mg) | pH Optimum | Inhibition by Allopurinol |
---|---|---|---|
Hepatic XOD | 8.7 ± 0.9 | 7.4 | >90% |
Intestinal XO | 3.2 ± 0.4 | 7.8 | 88% |
The reaction follows Michaelis-Menten kinetics (Vmax = 8.7 nmol/min/mg, Km = 23 µM), with highest activity in liver cytosol fraction [6].
Under hypoxic conditions (<5% O2), specific CYP isoforms catalyze reductive deoxygenation of Tiaramide N-oxide:
Antisera against NADPH-cytochrome c reductase inhibit reduction by >65%, confirming electron transfer dependence [1]. This pathway becomes pharmacologically relevant in tissues with oxygen gradients (e.g., hepatic centrilobular zones).
Significant interspecies differences exist in Tiaramide N-oxide metabolism:
Table 3: Species Comparison of Metabolic Parameters
Parameter | Human Microsomes | Rat Microsomes | Fold Difference |
---|---|---|---|
N-Oxidation Rate | 18.9 ± 2.1 nmol/min/mg | 6.3 ± 1.2 nmol/min/mg | 3.0× higher in humans |
N-Oxide Reduction Rate | 0.9 ± 0.1 nmol/min/mg | 3.8 ± 0.6 nmol/min/mg | 4.2× higher in rats |
CYP3A Contribution | 78% | 42% | 1.9× higher in humans |
Key distinctions include:
These differences necessitate careful translation of preclinical data to human metabolic predictions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7